[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate
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Overview
Description
Praeruptorin C is a natural compound derived from the dried roots of Peucedanum praeruptorum, a therapeutic herb frequently utilized in traditional Chinese medicine. This compound is known for its beneficial effects in treating upper respiratory infections and as an antipyretic, antitussive, and mucolytic agent . Praeruptorin C has also shown potential in suppressing osteoclast formation and resorption function, making it a promising candidate for osteoporosis treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Praeruptorin C involves several steps, including the extraction of the compound from the roots of Peucedanum praeruptorum. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active components. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Praeruptorin C follows similar extraction and purification methods but on a larger scale. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through various chromatographic methods to obtain high-purity Praeruptorin C .
Chemical Reactions Analysis
Types of Reactions: Praeruptorin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving Praeruptorin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving Praeruptorin C depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of Praeruptorin C, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Praeruptorin C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology, Praeruptorin C is investigated for its effects on cellular processes and signaling pathways .
In medicine, Praeruptorin C has shown promise in treating various conditions, including osteoporosis, hypertension, and cancer. It has been found to suppress osteoclast formation and resorption function, making it a potential therapeutic agent for osteoporosis . Additionally, Praeruptorin C has demonstrated antiproliferative and antimetastatic effects on human non-small cell lung cancer cells by inactivating specific signaling pathways .
Mechanism of Action
The mechanism of action of Praeruptorin C involves its interaction with various molecular targets and pathways. For instance, it has been shown to attenuate the activation of nuclear factor kappa B and c-Jun N-terminal kinase/mitogen-activated protein kinase signaling pathways, which are involved in osteoclast formation and resorption function . In cancer cells, Praeruptorin C suppresses the phosphorylation/activation of the ERK1/2 signaling pathway, leading to reduced cell proliferation and invasion .
Comparison with Similar Compounds
Compared to these similar compounds, Praeruptorin C has shown unique pharmacological properties, such as its ability to significantly inhibit the proliferation and migration of cancer cells . Additionally, Praeruptorin C has demonstrated superior efficacy in suppressing osteoclast activity compared to other pyranocoumarins .
List of Similar Compounds:- Praeruptorin A
- Praeruptorin B
- Praeruptorin E
These compounds share similar chemical structures but differ in their pharmacological activities and therapeutic potentials .
Properties
Molecular Formula |
C24H28O7 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7+/t21-,22-/m1/s1 |
InChI Key |
UFUVJROSOIXJGR-LXJLHJBASA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C |
Origin of Product |
United States |
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